3-Chloro-4-decyloxybenzoic acid
Overview
Description
Scientific Research Applications
1. Twisted Grain Boundary Phases in Binary Mixtures
Research by Dhar, Pandey, and Agrawal (2003) explored the thermodynamical, optical texture, and dielectric studies of binary mixtures involving a compound similar to 3-Chloro-4-decyloxybenzoic acid. They found that these mixtures could induce various types of twisted grain boundary (TGB) submesophases, leading to the formation of a smectic A mesophase at higher concentrations. This suggests potential applications in the study of liquid crystals and related materials (R. Dhar, M. Pandey, & V. K. Agrawal, 2003).
2. Synthesis and Herbicidal Activity
Liu Chang-chun (2006) conducted research on a compound synthesized from 3-chloro-4-fluorobenzoic acid, which showed promising herbicidal activity. This indicates potential agricultural applications for derivatives of this compound in controlling unwanted plant growth (Liu Chang-chun, 2006).
3. Environmental Remediation
Chu and Wang (2016) explored the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent. This research highlights the potential of such compounds in environmental remediation, particularly in water treatment and pollution control (Libing Chu & Jianlong Wang, 2016).
4. Pharmaceutical Applications
Girard et al. (1996) synthesized specific isomers from 3-chloro-4-hydroxybenzoic acid for potential use in pharmaceuticals. This suggests applications of this compound derivatives in drug development, especially in creating compounds with specific medicinal properties (A. Girard, C. Greck, D. Ferroud, & J. Genêt, 1996).
Properties
IUPAC Name |
3-chloro-4-decoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQPEVAYHZBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601159 | |
Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106316-08-9 | |
Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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